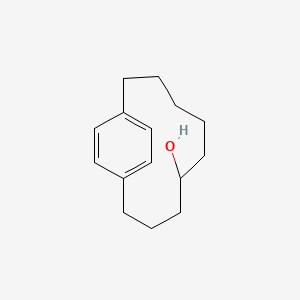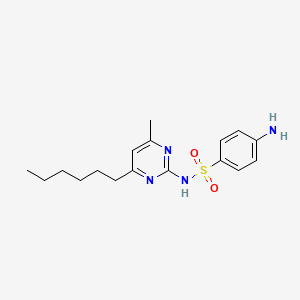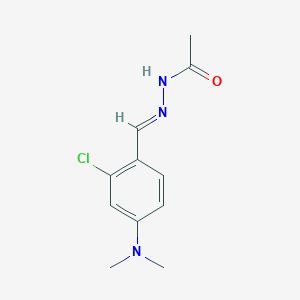
1-Dibutylamino-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dibutylamino-2-butanol is an organic compound with the molecular formula C12H27NO It is a secondary alcohol and an amine, characterized by the presence of a hydroxyl group (-OH) and a dibutylamino group (-N(C4H9)2) attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-Dibutylamino-2-butanol can be synthesized through several methods. One common approach involves the reaction of 2-butanone with dibutylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as distillation and purification to remove any impurities and achieve the desired concentration of the final product.
化学反応の分析
Types of Reactions: 1-Dibutylamino-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of butanone or butanal.
Reduction: Formation of a more saturated amine.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
1-Dibutylamino-2-butanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and pharmacological research.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1-Dibutylamino-2-butanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The hydroxyl group may also participate in hydrogen bonding, further modulating the compound’s effects.
類似化合物との比較
1-Dibutylamino-2-butanol can be compared to other similar compounds, such as:
2-Dibutylamino-1-butanol: Similar structure but with the amine group attached to a different carbon.
1-Dibutylamino-2-propanol: Shorter carbon chain, leading to different chemical properties.
1-Dibutylamino-2-pentanol: Longer carbon chain, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to its specific combination of a secondary alcohol and a dibutylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
126091-60-9 |
|---|---|
分子式 |
C12H27NO |
分子量 |
201.35 g/mol |
IUPAC名 |
1-(dibutylamino)butan-2-ol |
InChI |
InChI=1S/C12H27NO/c1-4-7-9-13(10-8-5-2)11-12(14)6-3/h12,14H,4-11H2,1-3H3 |
InChIキー |
LNQQBMJYPYXJBH-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CC(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)







![N-{4-[4-(benzoylamino)benzyl]phenyl}benzamide](/img/structure/B11957237.png)


